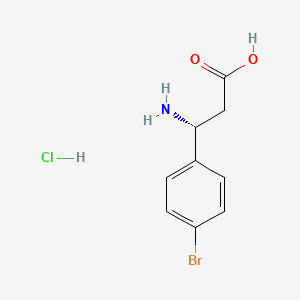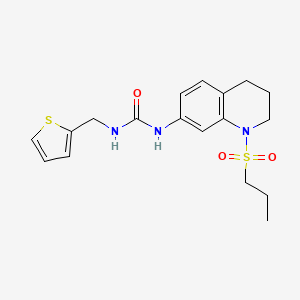
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
Studies on structurally similar sulfonylurea derivatives have shown significant anticonvulsant activity. For example, molecular docking and pharmacological evaluation of synthesized sulfonylurea derivatives have indicated their effectiveness in models of convulsion, with some compounds displaying notable protective effects against convulsions. These results suggest that modifications to the sulfonylurea structure, akin to those in the mentioned compound, could yield potent anticonvulsant agents (Thakur et al., 2017).
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Sulfonyl-containing tetrahydroisoquinolines have been evaluated for their inhibitory potency against PNMT, an enzyme involved in catecholamine biosynthesis. These studies have identified compounds with high selectivity and potency, suggesting potential therapeutic applications in conditions where modulation of catecholamine synthesis is beneficial (Grunewald et al., 2005).
Histone Deacetylase (HDAC) Inhibition
Research has also explored the development of sulfonyl tetrahydroquinolines as HDAC inhibitors. These compounds have shown cytotoxicity to cancer cells, with some derivatives demonstrating enhanced anti-HDAC and antiproliferative activity. Such findings indicate their potential as leads for developing new cancer therapeutics (Liu et al., 2015).
Acetylcholinesterase Inhibition
Sulfonylureas with flexible structures have been synthesized and assessed for their antiacetylcholinesterase activity. This line of research has aimed at optimizing pharmacophoric elements for inhibiting acetylcholinesterase, an enzyme target in Alzheimer's disease treatment. Adjustments in the chain length and functional groups have been found to affect inhibitory activity, offering insights into designing more effective inhibitors (Vidaluc et al., 1995).
Synthetic Methodologies
The compound's structural elements, particularly the sulfonyl group and tetrahydroquinoline backbone, are also of interest in synthetic chemistry. Research has focused on developing new synthetic routes and methodologies for constructing such frameworks, which are valuable in medicinal chemistry and material science. This includes novel cyclization techniques and the synthesis of heterocyclic compounds with potential biological activity (Zhu et al., 2016).
Propriétés
IUPAC Name |
1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-7-8-15(12-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZDAYNBRXDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

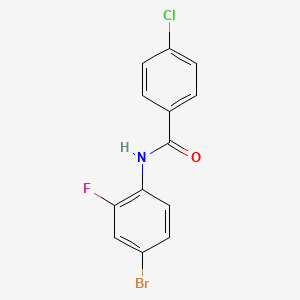
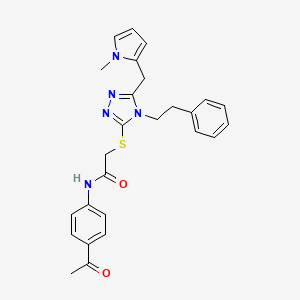
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)
![6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726554.png)
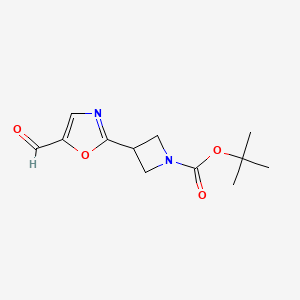

![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2726567.png)
![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)
